![molecular formula C13H13ClN2O2S B2634842 4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile CAS No. 2094598-80-6](/img/structure/B2634842.png)
4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile
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Description
The compound is a derivative of benzoyl chloride and thiomorpholine. Benzoyl chloride is a colorless, fuming liquid with a pungent odor . Thiomorpholine, also known as 1,4-thiazane, is a heterocyclic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzoyl group, a methoxy group, a thiomorpholine ring, and a nitrile group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzoyl group could undergo reactions with nucleophiles, and the nitrile group could be hydrolyzed to a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar nitrile and methoxy groups could influence its solubility in different solvents .Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(5-chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-18-12-3-2-9(14)6-11(12)13(17)16-4-5-19-8-10(16)7-15/h2-3,6,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYSJMVKOBIHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCSCC2C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxybenzoyl)thiomorpholine-3-carbonitrile |
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